N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide
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Overview
Description
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide is a complex organic compound that features a unique combination of adamantane, fluorobenzamide, and hexafluoropropane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide typically involves multiple steps:
Formation of Adamantan-1-yloxyethylamine: This intermediate is prepared by reacting adamantan-1-ol with ethylene oxide in the presence of a base to form adamantan-1-yloxyethanol, which is then converted to adamantan-1-yloxyethylamine using ammonia or an amine.
Hexafluoropropane Derivative Synthesis: The hexafluoropropane moiety is introduced by reacting a suitable precursor, such as hexafluoropropanol, with a halogenating agent to form the corresponding halide, which is then reacted with the adamantan-1-yloxyethylamine.
Coupling with 3-Fluorobenzoyl Chloride: The final step involves coupling the hexafluoropropane derivative with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s stability and unique properties make it a candidate for use in advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s properties may be leveraged in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the fluorobenzamide moiety can form hydrogen bonds and other interactions with biological molecules. The hexafluoropropane group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- 2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide
Uniqueness
N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the hexafluoropropane group, in particular, sets it apart from other similar compounds, potentially enhancing its stability and interaction with biological targets.
Properties
Molecular Formula |
C22H25F7N2O2 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H25F7N2O2/c23-17-3-1-2-16(9-17)18(32)31-20(21(24,25)26,22(27,28)29)30-4-5-33-19-10-13-6-14(11-19)8-15(7-13)12-19/h1-3,9,13-15,30H,4-8,10-12H2,(H,31,32) |
InChI Key |
LVIRDXLNGUBQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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